

Spectroscopic Profile of 4-Methylheptane: A Technical Guide

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Compound of Interest

Compound Name: 4-Methylheptane

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This technical guide provides a comprehensive overview of the spectroscopic data for **4-Methylheptane**, a branched alkane. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for its identification and analysis in complex mixtures.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **4-Methylheptane**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Protons	Chemical Shift (δ, ppm)	Multiplicity
-CH ₃ (C1 & C7)	~ 0.88	Triplet
-CH ₃ (on C4)	~ 0.85	Doublet
-CH ₂ - (C2, C3, C5, C6)	~ 1.25	Multiplet
-CH- (C4)	~ 1.15	Multiplet

Note: Chemical shifts for alkanes can be very similar, leading to complex, overlapping multiplets. The values presented are approximate and can vary based on the solvent and spectrometer frequency.

¹³C NMR (Carbon-13 NMR) Data

Carbon	Chemical Shift (δ, ppm)
C1 & C7	~ 14.2
C4-CH ₃	~ 19.5
C2 & C6	~ 23.2
C3 & C5	~ 30.0
C4	~ 32.5

Infrared (IR) Spectroscopy

Frequency (cm ⁻¹)	Vibration Type	Intensity
2955-2850	C-H stretch (alkane)	Strong
1465	-CH ₂ - bend (scissoring)	Medium
1378	-CH ₃ bend (symmetric)	Medium

Mass Spectrometry (MS)

Mass-to-Charge Ratio (m/z)	Relative Abundance (%)	Proposed Fragment
114	Low	[M] ⁺ (Molecular Ion)
99	Moderate	[M - CH ₃] ⁺
85	Moderate	[M - C ₂ H ₅] ⁺
71	High	[M - C ₃ H ₇] ⁺
57	Very High (Base Peak)	[C ₄ H ₉] ⁺
43	High	[C ₃ H ₇] ⁺

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A solution of **4-Methylheptane** (typically 5-25 mg) is prepared in a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0 ppm).

¹H NMR Spectroscopy Protocol: A proton NMR spectrum is typically acquired on a 300, 400, or 500 MHz spectrometer. A standard one-pulse sequence is used. Key acquisition parameters include a spectral width of approximately 15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans), and a relaxation delay of 1-5 seconds.

¹³C NMR Spectroscopy Protocol: A carbon-13 NMR spectrum is acquired on the same spectrometer, typically with proton decoupling to simplify the spectrum to single lines for each unique carbon. Due to the low natural abundance of ¹³C, a larger number of scans (hundreds to thousands) and a longer relaxation delay may be necessary to obtain a spectrum with an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy

Sample Preparation: For a neat liquid sample like **4-Methylheptane**, the simplest method is to place a drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.

FTIR Spectroscopy Protocol: The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer. A background spectrum of the clean salt plates is first recorded. Then, the sample is placed in the beam path, and the sample spectrum is acquired. The final spectrum is typically an average of 16 to 32 scans at a resolution of 4 cm^{-1} . The data is presented as a plot of transmittance or absorbance versus wavenumber (cm^{-1}).

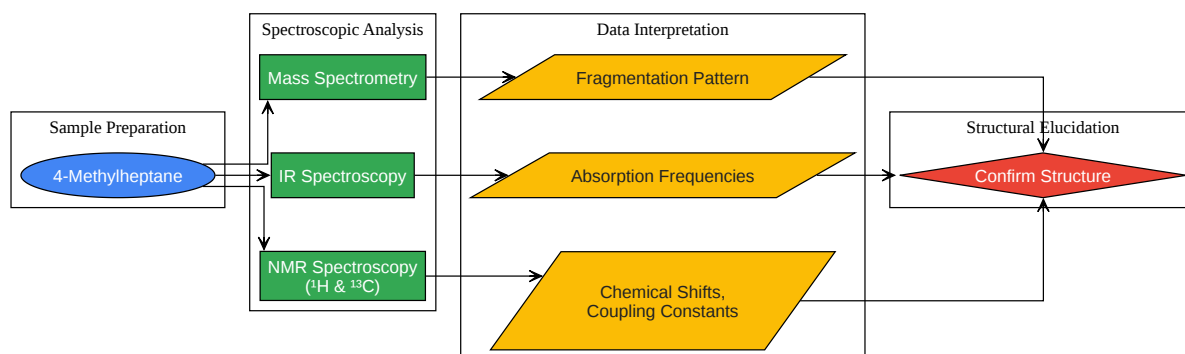
Mass Spectrometry (MS)

Sample Introduction and Ionization: For volatile compounds like **4-Methylheptane**, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice. The sample is injected into a gas chromatograph, where it is vaporized and separated from other components. The separated compound then enters the mass spectrometer. Electron Ionization (EI) is a common method where the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

Mass Analysis Protocol: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole). A detector records the abundance of each ion. The resulting mass spectrum is a plot of relative ion abundance versus m/z .

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **4-Methylheptane**.



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Caption: General workflow for spectroscopic analysis of **4-Methylheptane**.

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